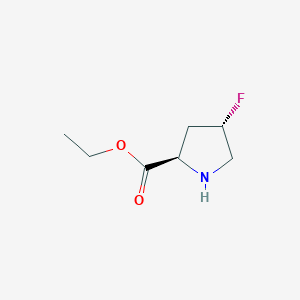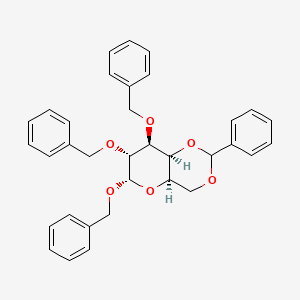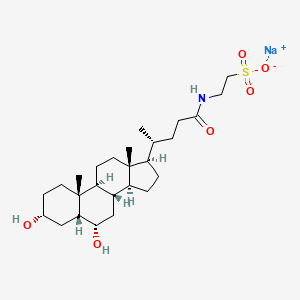
2,2-Difluoroacétate de potassium-2-carbamoyle
Vue d'ensemble
Description
Potassium 2-carbamoyl-2,2-difluoroacetate is a chemical compound with the molecular formula C3H2F2KNO3 It is characterized by the presence of a carbamoyl group and two fluorine atoms attached to the acetate moiety
Applications De Recherche Scientifique
Potassium 2-carbamoyl-2,2-difluoroacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Explored for its potential use in drug development, especially in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of potassium 2-carbamoyl-2,2-difluoroacetate typically involves the reaction of difluorocarbene precursors with carbamoyl fluoride intermediates. One common method includes the use of difluorophosgene surrogates derived from difluorocarbene and pyridine N-oxides . The reaction is optimized by adjusting the oxidant, solvent, and temperature conditions to achieve the desired product.
Industrial Production Methods: Industrial production of potassium 2-carbamoyl-2,2-difluoroacetate may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to ensure high yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions: Potassium 2-carbamoyl-2,2-difluoroacetate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The compound can hydrolyze to form difluoroacetic acid and potassium carbamate.
Oxidation and Reduction: It can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Acids and Bases: For hydrolysis and neutralization reactions.
Oxidizing and Reducing Agents: Depending on the desired redox reaction.
Major Products Formed:
Difluoroacetic Acid: Formed during hydrolysis.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Mécanisme D'action
The mechanism of action of potassium 2-carbamoyl-2,2-difluoroacetate involves its interaction with molecular targets such as enzymes and proteins. The compound’s fluorine atoms can form strong bonds with active sites, leading to inhibition or modification of enzymatic activity. The carbamoyl group can also participate in covalent bonding with nucleophilic residues in proteins, altering their function and stability.
Comparaison Avec Des Composés Similaires
Potassium 2-carbamoyl-2-fluoroacetate: Similar structure but with only one fluorine atom.
Potassium 2-carbamoyl-2,2-dichloroacetate: Contains chlorine atoms instead of fluorine.
Potassium 2-carbamoyl-2,2-dibromoacetate: Contains bromine atoms instead of fluorine.
Uniqueness: Potassium 2-carbamoyl-2,2-difluoroacetate is unique due to the presence of two fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity compared to its chloro and bromo analogs. The fluorine atoms also enhance the compound’s ability to participate in specific biochemical interactions, making it valuable in research and industrial applications.
Propriétés
IUPAC Name |
potassium;3-amino-2,2-difluoro-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F2NO3.K/c4-3(5,1(6)7)2(8)9;/h(H2,6,7)(H,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFGAAYVBUHQKY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(=O)[O-])(F)F)N.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F2KNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-(2-imino-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1406597.png)
![3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-imine ethanesulfonate](/img/structure/B1406599.png)

![[4-(5-Isopropyl-1,3-benzoxazol-2-yl)benzyl]amine hydrochloride](/img/structure/B1406602.png)
![1-(4'-Chlorophenyl)-3-[3''-(5'''-(trifluoromethyl)pyridin-2'''-yl)--[1'',2'',4'']oxadiazol-5''-ylmethyl]urea](/img/structure/B1406603.png)
![2,2-Dimethyl-N-[5'-(5''-(trifluoromethyl)pyridin-2''-yl)--[1',2',4']oxadiazol-3'-ylmethyl]propionamide](/img/structure/B1406604.png)




![4-Chloro-N-[3'-(5''-(trifluoromethyl)pyridin-2''-yl)-[1',2',4']--oxadiazol-5'-ylmethyl]benzenesulphonamide](/img/structure/B1406613.png)

![Sodium;2-[[5-[1-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-2-methyl-5-propan-2-ylphenyl]-3-oxo-2-benzofuran-1-yl]-2-hydroxy-6-methyl-3-propan-2-ylphenyl]methyl-(carboxymethyl)amino]acetate](/img/structure/B1406615.png)

